2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
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Overview
Description
2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The presence of the bromophenyl group and the acetic acid moiety contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by reacting 6-amino-2-thiouracil with 3-(4-bromophenyl)-1-(4-fluorophenyl)-2-propen-1-one in dimethylformamide under reflux conditions.
Introduction of the Acetic Acid Moiety: The resulting intermediate is then reacted with bromoacetic acid in the presence of a base such as potassium carbonate to introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the thieno[2,3-d]pyrimidine core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit bacterial and fungal growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4H-Chromene Derivatives: These compounds also exhibit anticancer and antimicrobial activities but differ in their core structure and substituent patterns.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds share a similar heterocyclic core but have different substituents and biological activities.
Uniqueness
2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is unique due to its specific combination of a thieno[2,3-d]pyrimidine core with a bromophenyl group and an acetic acid moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O3S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)14(20)17(7-16-13)5-11(18)19/h1-4,6-7H,5H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGYCAINVYZWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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